molecular formula C12H16INO3 B4171964 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide

Cat. No. B4171964
M. Wt: 349.16 g/mol
InChI Key: NEUHWJNYBAOIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide is a chemical compound that belongs to the class of benzamides. It is also known as MPPI or 5-MeO-MPPI. This compound is mainly used in scientific research to understand its mechanism of action and its effects on the human body.

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide involves its binding to the 5-HT1A receptor. This binding inhibits the activation of the receptor by serotonin, leading to a decrease in the activity of the serotonergic system. This, in turn, leads to a decrease in the levels of serotonin in the brain, which is associated with the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide are mainly related to its effects on the serotonergic system. It has been found to decrease the levels of serotonin in the brain, leading to a decrease in the activity of the serotonergic system. This, in turn, leads to a decrease in the symptoms of depression, anxiety, and other related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide in lab experiments include its selectivity for the 5-HT1A receptor and its potential use in the treatment of depression, anxiety, and other related disorders. However, the limitations of using this compound in lab experiments include the lack of information on its long-term effects and its potential side effects.

Future Directions

There are several future directions for the research on 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide. These include the study of its effects on other receptors in the brain, the development of more selective compounds, the investigation of its long-term effects, and the development of new treatments for depression, anxiety, and other related disorders.
Conclusion
In conclusion, 3-iodo-5-methoxy-N-methyl-4-propoxybenzamide is a chemical compound that has been studied for its potential use in the treatment of depression, anxiety, and other related disorders. Its mechanism of action involves its binding to the 5-HT1A receptor, leading to a decrease in the activity of the serotonergic system. Although there are limitations to its use in lab experiments, there are several future directions for the research on this compound.

Scientific Research Applications

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide has been used in scientific research to understand its mechanism of action and its effects on the human body. It has been found to act as a selective antagonist of the serotonin receptor subtype 5-HT1A. This receptor is involved in the regulation of mood, anxiety, and stress. Therefore, the compound has been studied for its potential use in the treatment of depression, anxiety, and other related disorders.

properties

IUPAC Name

3-iodo-5-methoxy-N-methyl-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-4-5-17-11-9(13)6-8(12(15)14-2)7-10(11)16-3/h6-7H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUHWJNYBAOIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C(=O)NC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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